molecular formula C12H10BrClN4O B7114235 [3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone

[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone

Cat. No.: B7114235
M. Wt: 341.59 g/mol
InChI Key: SNHDGXFIPRSTQF-UHFFFAOYSA-N
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Description

[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromopyrimidine, azetidine, and chloropyrrole moieties, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with azetidine under specific conditions to form the azetidinyl derivative. Finally, the chloropyrrole moiety is introduced through a coupling reaction, resulting in the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine or chlorine.

    Substitution: Formation of new compounds with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone is unique due to its combination of bromopyrimidine, azetidine, and chloropyrrole moieties. This structural complexity provides a versatile platform for diverse chemical modifications and applications, distinguishing it from simpler compounds like 2,2’-bipyridyl and 3-(trifluoromethyl)benzylamine.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-(4-chloro-1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN4O/c13-8-2-16-11(17-3-8)7-5-18(6-7)12(19)10-1-9(14)4-15-10/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHDGXFIPRSTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN2)Cl)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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